Welcome to the BenchChem Online Store!
molecular formula C18H24F3NO4 B3257335 tert-butyl 4-(4-trifluoromethoxybenzyloxy)piperidine-1-carboxylate CAS No. 287952-21-0

tert-butyl 4-(4-trifluoromethoxybenzyloxy)piperidine-1-carboxylate

Cat. No. B3257335
M. Wt: 375.4 g/mol
InChI Key: AILDMXCYTFJRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08552188B2

Procedure details

10.00 kg of tert-butyl 4-hydroxypiperidin-1-carboxylate, 40 L of dimethoxyethane and 9.55 kg of sodium tert-butoxide were mixed, and stirred at 2 to 17° C. for 30 min. The mixture was mixed with 13.31 kg of 4-bromomethyl-1-trifluoromethoxybenzene and 10 L of dimethoxyethane at 12 to 14° C., and stirred at 21 to 23° C. for 3 hours. The reaction mixture was diluted with 100 L of water; extracted with 100 L of ethyl acetate; and the organic layer was washed with 100 L of a 1% NaCl aqueous solution twice. The organic layer was concentrated under reduced pressure to quantitatively obtain 19.21 kg of a yellow oily target substance.
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
40 L
Type
reactant
Reaction Step One
Quantity
9.55 kg
Type
reactant
Reaction Step One
Quantity
13.31 kg
Type
reactant
Reaction Step Two
Quantity
10 L
Type
reactant
Reaction Step Two
Name
Quantity
100 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.C(COC)OC.CC(C)([O-])C.[Na+].Br[CH2:28][C:29]1[CH:34]=[CH:33][C:32]([O:35][C:36]([F:39])([F:38])[F:37])=[CH:31][CH:30]=1>O>[F:37][C:36]([F:38])([F:39])[O:35][C:32]1[CH:33]=[CH:34][C:29]([CH2:28][O:1][CH:2]2[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]2)=[CH:30][CH:31]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 kg
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
40 L
Type
reactant
Smiles
C(OC)COC
Name
Quantity
9.55 kg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Two
Name
Quantity
13.31 kg
Type
reactant
Smiles
BrCC1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
10 L
Type
reactant
Smiles
C(OC)COC
Step Three
Name
Quantity
100 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
9.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
stirred at 2 to 17° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 21 to 23° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 L of ethyl acetate
WASH
Type
WASH
Details
and the organic layer was washed with 100 L of a 1% NaCl aqueous solution twice
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure to quantitatively obtain 19.21 kg of a yellow oily target substance

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC(OC1=CC=C(COC2CCN(CC2)C(=O)OC(C)(C)C)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.